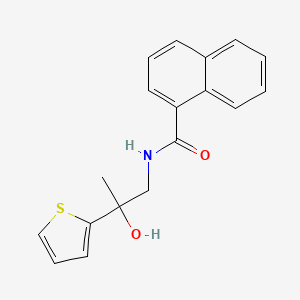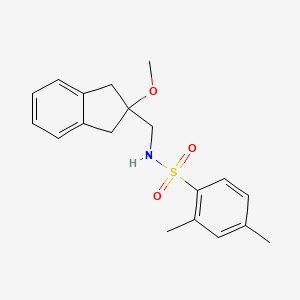
1,3-Dimethyl-7-(3-methylbutyl)-8-(propylamino)purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dimethyl-7-(3-methylbutyl)-8-(propylamino)purine-2,6-dione, commonly known as DMPX, is a purine derivative that has been studied for its potential applications in scientific research. DMPX is a potent and selective antagonist of the adenosine A1 receptor, which is involved in a variety of physiological and pathological processes.
Aplicaciones Científicas De Investigación
Molecular Structure and Geometry
- The molecules of related compounds like 8-benzylamino3,7 - dihydro - 7 - { 2 - hydroxy - 3 - [ 4- ( 2-hydroxyethyl ) - 1 piperazinyl ] propyl } - 1,3-dimethyl- 1H-purine- 2,6-dione, exhibit typical geometries with planar fused rings of the purine system and specific conformations of the aminohydroxyalkyl and benzylamine groups. This highlights the importance of studying the geometric configurations of such compounds for understanding their chemical properties and potential applications (Karczmarzyk, Karolak‐Wojciechowska, & Pawłowski, 1995).
Interaction Patterns in Polymorphs
- Methylxanthines like theophylline, which shares structural similarities with the compound , have been studied for their interaction patterns in polymorphs. This research is crucial for understanding the pharmacological effects and interaction capabilities of such compounds, potentially guiding their application in medicinal chemistry (Latosinska et al., 2014).
Antitumor Effects
- Derivatives of similar purine compounds have been examined for their antitumor activity, suggesting potential research avenues for 1,3-Dimethyl-7-(3-methylbutyl)-8-(propylamino)purine-2,6-dione in cancer therapy and pharmaceutical development (Moharram & Osman, 1989).
Coordination Chemistry
- Research on related compounds such as nickel(II) and copper(II) complexes with Schiff base ligands derived from similar purine derivatives can provide insights into coordination chemistry and potential applications in catalysis or material science (Bhowmik, Drew, & Chattopadhyay, 2011).
Ionisation and Methylation Reactions
- Purine derivatives' ionisation and methylation reactions have been extensively studied, offering valuable information for chemical synthesis and drug design. Understanding these reactions can lead to novel applications in medicinal chemistry (Rahat, Bergmann, & Tamir, 1974).
Propiedades
IUPAC Name |
1,3-dimethyl-7-(3-methylbutyl)-8-(propylamino)purine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N5O2/c1-6-8-16-14-17-12-11(20(14)9-7-10(2)3)13(21)19(5)15(22)18(12)4/h10H,6-9H2,1-5H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXXOYUVSIGWHMG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NC2=C(N1CCC(C)C)C(=O)N(C(=O)N2C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(pyridin-3-yl)acrylamide](/img/structure/B2378950.png)

![1-Ethylsulfonyl-2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2378953.png)
![N-[(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-4-chlorobenzenesulfonamide](/img/structure/B2378954.png)


acetate](/img/structure/B2378960.png)

![3-cyclopentyl-5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2378963.png)




![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methyl-5-[3-(trifluoromethyl)phenyl]furan-3-carboxamide](/img/structure/B2378972.png)